2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
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Overview
Description
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C27H37ClN2. It is commonly used in various chemical reactions and has significant applications in scientific research. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and advanced purification techniques to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .
Scientific Research Applications
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride
Uniqueness
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is unique due to its specific substitution pattern and the presence of the chloro group, which enhances its reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20,27H,1-8H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHUNCNFBDYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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